molecular formula C10H12Cl3NO2 B8673664 H-Phe(3,4-DiCl)-OMe.HCl

H-Phe(3,4-DiCl)-OMe.HCl

Cat. No.: B8673664
M. Wt: 284.6 g/mol
InChI Key: NOTFEHXAVUQWDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Phe(3,4-DiCl)-OMeHCl is a chemical compound with a complex structure that includes both amino and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Phe(3,4-DiCl)-OMe.HCl typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the reaction of 3,4-dichlorobenzaldehyde with glycine methyl ester in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol and a temperature range of 60-80°C. The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow reactors and automated synthesis systems to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is also common in industrial production.

Chemical Reactions Analysis

Types of Reactions

H-Phe(3,4-DiCl)-OMe.HCl can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

H-Phe(3,4-DiCl)-OMe.HCl has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and protein binding.

    Medicine: Research into its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which H-Phe(3,4-DiCl)-OMe.HCl exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes and receptors that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(3,4-dichloro-phenyl)-propionic acid
  • 2-Amino-3-(3,4-dichloro-phenyl)-propionic acid ethyl ester
  • 2-Amino-3-(3,4-dichloro-phenyl)-propionic acid isopropyl ester

Uniqueness

What sets H-Phe(3,4-DiCl)-OMe.HCl apart from similar compounds is its specific ester group, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C10H12Cl3NO2

Molecular Weight

284.6 g/mol

IUPAC Name

methyl 2-amino-3-(3,4-dichlorophenyl)propanoate;hydrochloride

InChI

InChI=1S/C10H11Cl2NO2.ClH/c1-15-10(14)9(13)5-6-2-3-7(11)8(12)4-6;/h2-4,9H,5,13H2,1H3;1H

InChI Key

NOTFEHXAVUQWDQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC(=C(C=C1)Cl)Cl)N.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of (S)-2-tert-butoxycarbonylamino-3-(3,4-dichloro-phenyl)-propionic acid (0.67 g, 2.00 mmol) in MeOH (13 mL) at 0° C. was added SOCl2 (0.29 mL, 4.00 mmol). The reaction mixture was allowed to stir and warm to rt overnight. The mixture was concentrated to provide the product as a white solid (0.56 g, 99%). 1H NMR (400 MHz, DMSO-d6): 8.66 (br s, 2H), 7.65-7.60 (m, 2H), 7.26 (dd, J=8.2, 1.9, 1H), 4.37 (br s, 1H), 3.72 (s, 3H), 3.18-3.14 (m, 2H).
Quantity
0.67 g
Type
reactant
Reaction Step One
Name
Quantity
0.29 mL
Type
reactant
Reaction Step One
Name
Quantity
13 mL
Type
reactant
Reaction Step One
Yield
99%

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